molecular formula C19H22N2O3 B4615285 N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B4615285
M. Wt: 326.4 g/mol
InChI Key: MBJSMJGCCMDZCC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 3,4-dimethylphenyl group and a 4-methoxyphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 3,4-dimethylaniline with 2-(4-methoxyphenyl)ethylamine in the presence of an appropriate coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide
  • N-(3,4-dimethylphenyl)-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
  • N-(3,4-dimethylphenyl)-N’-[2-(4-nitrophenyl)ethyl]ethanediamide

Uniqueness

The unique combination of the 3,4-dimethylphenyl and 4-methoxyphenyl groups in N-(3,4-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide may impart distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-4-7-16(12-14(13)2)21-19(23)18(22)20-11-10-15-5-8-17(24-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJSMJGCCMDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.